

Application Note: Determination of p-Toluenesulfonate Esters by HPLC-UV

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Compound of Interest		
Compound Name:	Aluminium p-toluenesulphonate	
Cat. No.:	B080634	Get Quote

Introduction

p-Toluenesulfonic acid is a common reagent and catalyst in the synthesis of active pharmaceutical ingredients (APIs).[1] Its reaction with residual alcohols (such as methanol, ethanol, or propanol) used during the manufacturing process can lead to the formation of p-toluenesulfonate esters.[2] These esters are considered potential genotoxic impurities (PGIs) due to their ability to alkylate DNA, which can induce mutagenic, carcinogenic, and teratogenic effects.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have set stringent limits for such impurities, often applying a threshold of toxicological concern (TTC) of 1.5 μ g/day for long-term drug treatments.[2] Consequently, sensitive and reliable analytical methods are crucial for the accurate quantification of p-toluenesulfonate esters at trace levels in APIs.

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely accepted and preferred method for the quantification of these impurities in drug substances.[2] This application note details a robust HPLC-UV method for the determination of four common p-toluenesulfonate esters: methyl, ethyl, isopropyl, and propyl p-toluenesulfonate.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical products.



Experimental Protocol

This protocol provides a generalized procedure based on established methods for the analysis of p-toluenesulfonate esters.[1][2]

1. Instrumentation

A standard HPLC or UHPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.

- 2. Chemicals and Reagents
- Methyl p-toluenesulfonate (Sigma-Aldrich or equivalent)
- Ethyl p-toluenesulfonate (Sigma-Aldrich or equivalent)
- Isopropyl p-toluenesulfonate (Sigma-Aldrich or equivalent)
- Propyl p-toluenesulfonate (Sigma-Aldrich or equivalent)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium Acetate (ACS grade or higher)
- Orthophosphoric Acid (ACS grade or higher)
- Water (HPLC grade or Milli-Q)
- 3. Chromatographic Conditions



Parameter	Method 1	Method 2
Column	Thermo Scientific™ Acclaim™ Polar Advantage II, 2.2 μm, 2.1 x 150 mm	Inertsil ODS-3V, 5 μm, 4.6 x 250 mm[1]
Mobile Phase A	15 mM Ammonium Acetate in Water	0.1% Orthophosphoric Acid in Water[1]
Mobile Phase B	Methanol	Acetonitrile[1]
Gradient	Time (min)	%B
0.0	35	
4.5	35	
6.0	65	
21.0	65	_
21.5	35	_
35.0	35	
Flow Rate	0.3 mL/min	2.0 mL/min[1]
Column Temp.	35 °C	27 °C[1]
Injection Volume	10 μL	20 μL[1]
Detection	UV at 225 nm	UV at 225 nm[1]
Run Time	35 min	15 min[1]

4. Preparation of Solutions

- Standard Stock Solutions (1 mg/mL): Individually prepare stock solutions of methyl, ethyl, isopropyl, and propyl p-toluenesulfonate by dissolving the appropriate amount of each standard in acetonitrile.[2]
- Intermediate Standard Mixture (10 μ g/mL): Prepare a mixed standard solution by diluting the individual stock solutions with a 50:50 (v/v) mixture of water and acetonitrile.[2]



- Calibration Standards: Prepare a series of calibration standards by further diluting the intermediate standard mixture to concentrations ranging from 0.01 μg/mL to 2.5 μg/mL.[2] A standard at 0.005 μg/mL can be prepared to determine the limit of detection.[2]
- Sample Preparation: Accurately weigh and dissolve the API sample in the mobile phase diluent or a suitable solvent to achieve a final concentration appropriate for the analysis. For APIs, a concentration of 60 mg/mL in methanol has been used.[1]

5. Method Validation Parameters

The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary

The following table summarizes the performance characteristics of the HPLC-UV method for the determination of p-toluenesulfonate esters.

Analyte	Linearity Range (µg/mL)	R²	LOD (ng/mL)	LOQ (ng/mL)	Recovery (%)
Methyl p- toluenesulfon ate	0.01 - 2.5	> 0.9998	< 5	< 13.5	90 - 99
Ethyl p- toluenesulfon ate	0.01 - 2.5	> 0.9998	< 5	< 13.5	90 - 99
Isopropyl p- toluenesulfon ate	0.01 - 2.5	> 0.9998	< 5	< 13.5	73 - 99
Propyl p- toluenesulfon ate	0.01 - 2.5	> 0.9998	< 5	< 13.5	90 - 99

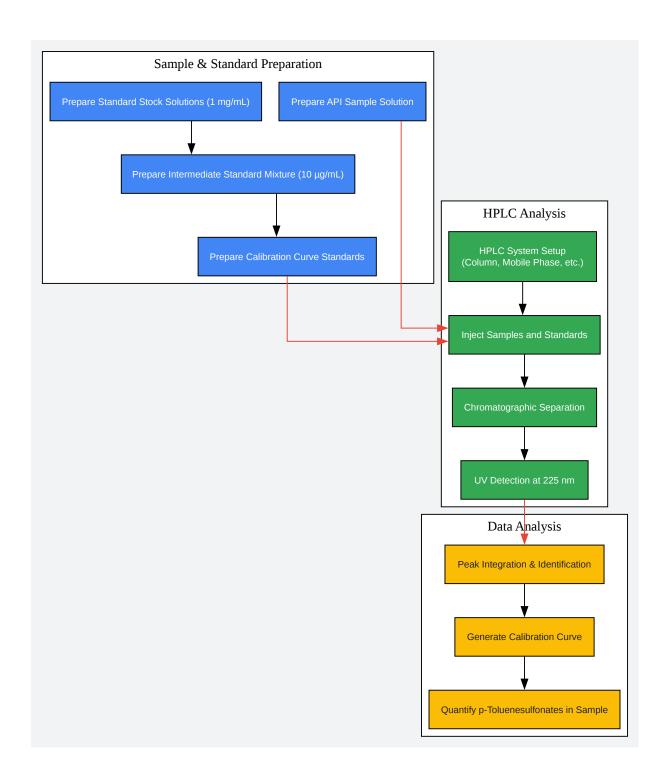


Data compiled from a study using a Thermo ScientificTM VanquishTM Flex Quaternary UHPLC system.[2] Another study reported an LOD of 0.009 μ g/mL and an LOQ of 0.03 μ g/mL for methyl and ethyl p-toluenesulfonates.[1]

Visualizations

Experimental Workflow Diagram



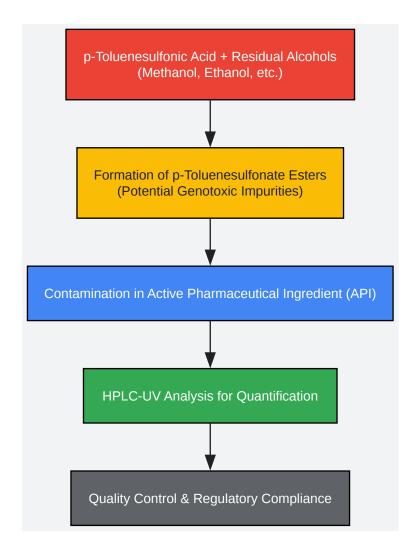


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Caption: Workflow for the determination of p-toluenesulfonates by HPLC-UV.



Logical Relationship Diagram



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Caption: Formation and analysis of p-toluenesulfonate impurities in APIs.

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References



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- 2. documents.thermofisher.com [documents.thermofisher.com]
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